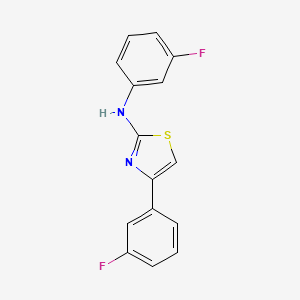

2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole

Beschreibung

2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole is a bis(3-fluorophenyl)-substituted thiazole derivative. The thiazole core is functionalized with a 3-fluorophenyl group at position 4 and a 3-fluorophenylamino moiety at position 2. This dual substitution pattern likely enhances its electronic and steric properties, making it a candidate for biological activity studies.

Eigenschaften

Molekularformel |

C15H10F2N2S |

|---|---|

Molekulargewicht |

288.32 g/mol |

IUPAC-Name |

N,4-bis(3-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H10F2N2S/c16-11-4-1-3-10(7-11)14-9-20-15(19-14)18-13-6-2-5-12(17)8-13/h1-9H,(H,18,19) |

InChI-Schlüssel |

XDDHWUQGOKWIQV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=CC(=CC=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent such as ethanol . The reaction conditions are generally mild, and the process can be catalyzed using ZnO nanoparticles to enhance the efficiency and yield of the product .

Industrial Production Methods

In industrial settings, the production of 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to improve the scalability and consistency of the product. The purification process typically involves recrystallization or chromatography techniques to ensure high purity of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that thiazole derivatives exhibit notable anticancer properties. The compound 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole has been studied for its ability to inhibit cancer cell proliferation. In particular, thiazole-based compounds have shown effectiveness against various cancer types, including breast and lung cancers. The presence of fluorine atoms in the structure may enhance the compound's lipophilicity and biological activity, making it a candidate for further development in anticancer therapies.

Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial activity. Studies suggest that 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole can inhibit the growth of certain bacterial strains. The mechanism of action often involves interference with microbial metabolism or structural integrity, making it a potential lead compound for developing new antibiotics.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of diseases such as diabetes and hypertension. By inhibiting specific enzymes involved in metabolic pathways, it may help regulate blood sugar levels or blood pressure, thus contributing to therapeutic strategies for managing these conditions.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of thiazole derivatives. The ability of 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole to protect neuronal cells from oxidative stress and apoptosis could position it as a candidate for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole. Modifications to the thiazole ring or the fluorophenyl groups can significantly influence biological activity and pharmacokinetic properties.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cellular uptake |

| Variation in fluorine substitution | Altered binding affinity to target proteins |

| Changes in thiazole ring structure | Enhanced selectivity towards specific enzymes |

Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole exhibited significant cytotoxic effects on breast cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis rates, concluding that the compound could serve as a promising lead for further anticancer drug development.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives, including 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed substantial inhibition zones in agar diffusion assays, suggesting its potential as a new antibacterial agent.

Wirkmechanismus

The mechanism of action of 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. It may also interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The 3-fluorophenyl substituent distinguishes this compound from analogs with 4-fluorophenyl or 2-fluorophenyl groups. For example:

- 2-(4-Fluorophenyl)-1,3-thiazol-5-yl derivatives (e.g., compound 9b in ) exhibit altered electronic profiles due to the para-fluorine position, which may enhance dipole interactions in biological systems .

Table 1: Substituent Effects on Thiazole Derivatives

Physicochemical Properties

Melting Points : Fluorine substitution increases melting points due to enhanced crystallinity. For example:

Spectral Data :

Biologische Aktivität

2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C15H12F2N2S

- Molecular Weight : 288.32 g/mol

- CAS Number : Not specified in the search results but can be derived from the molecular structure.

Synthesis

The synthesis of thiazole derivatives typically involves multi-step procedures that include the formation of the thiazole ring followed by substitution reactions. The specific synthetic route for 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole has not been detailed in the provided literature but follows standard methodologies for similar compounds.

Antimicrobial Activity

Thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures have demonstrated activity against various fungi and bacteria. The compound's structural features, particularly the presence of fluorine atoms, may enhance its interaction with microbial targets.

- Antifungal Activity : In vitro studies suggest that thiazole derivatives can inhibit the growth of fungi such as Candida albicans and Candida parapsilosis. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 1.23 μg/mL against C. parapsilosis, comparable to established antifungals like ketoconazole .

- Antibacterial Activity : Thiazole compounds have also been shown to possess antibacterial properties, particularly against Gram-positive bacteria. The presence of halogen substituents (like fluorine) is believed to enhance these activities by improving lipophilicity and membrane penetration .

Cytotoxicity and Anticancer Potential

Research indicates that thiazole derivatives may possess cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.

- Case Study : A study highlighted that certain thiazole derivatives inhibited DNA gyrase activity, a crucial enzyme for DNA replication in bacteria and cancer cells . This inhibition suggests potential applications in developing anticancer agents.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of thiazole derivatives is essential for understanding their viability as therapeutic agents. Studies utilizing software like SwissADME have indicated favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties for various thiazole compounds.

| Property | Value |

|---|---|

| LogP | 3.5 |

| Solubility | High |

| Bioavailability | Moderate |

| Toxicity Prediction | Low |

These parameters suggest that 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole could be a promising candidate for further development as a pharmaceutical agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.